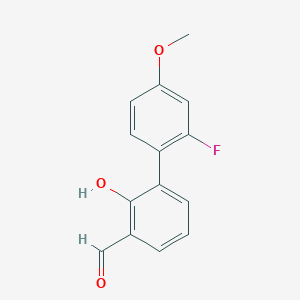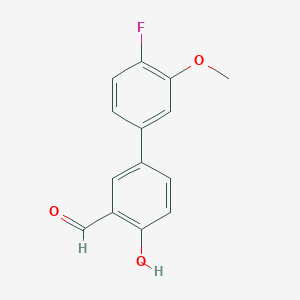
4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% (4-CMPF-2) is a phenolic compound with a wide range of applications in scientific research and laboratory experiments. This compound is a white solid with a molecular weight of 220.6 g/mol and a melting point of 105-106°C. It is insoluble in water but soluble in chloroform, ethanol, and other organic solvents. 4-CMPF-2 is a versatile compound that has been used in various biochemical and physiological studies due to its unique properties.
科学的研究の応用
4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a model compound for studying the interactions between small molecules and proteins, as well as for the development of new drugs. 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has also been used as a reagent in the synthesis of other compounds, such as the synthesis of 2-methyl-4-(3-chlorophenyl)-2-formylbenzoic acid. Furthermore, 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been used in the synthesis of polymers, such as poly(4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%) and poly(4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%-co-styrene).
作用機序
The mechanism of action for 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is known that the compound binds to proteins, which can lead to the inhibition of enzyme activity or the induction of conformational changes in proteins. 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% can also interact with DNA, which can lead to the inhibition of gene expression or the induction of mutations.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% are not yet fully understood. However, in vitro studies have shown that 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Furthermore, 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been shown to induce the expression of certain genes involved in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
The advantages of using 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments are that it is a versatile compound that can be used in a variety of biochemical and physiological studies. Furthermore, 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is a relatively inexpensive compound that is readily available. The main limitation of using 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that the mechanism of action of the compound is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%. Further studies are needed to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, more research is needed to explore the potential applications of 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in drug design and development. Furthermore, research is needed to investigate the potential toxicity of 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%, as well as to develop new synthetic methods for the production of the compound. Finally, research is needed to explore the potential use of 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in the synthesis of other compounds and polymers.
合成法
4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% can be synthesized through a variety of methods, including the use of a Grignard reaction, a Wittig reaction, and a Friedel-Crafts reaction. The Grignard reaction involves the reaction of a Grignard reagent with a carbonyl compound to form an intermediate that can be further reacted to form 4-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. Finally, the Friedel-Crafts reaction involves the reaction of an alkyl halide with an aromatic compound to form an alkylated aromatic compound.
特性
IUPAC Name |
5-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-6-14(17)11(7-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNQKRLMNRATPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685187 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111120-27-4 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














